2-(4-Methylphenoxy)ethanamine
Overview
Description
2-(4-Methylphenoxy)ethanamine is an organic compound with the molecular formula C₉H₁₃NOThis compound is typically a colorless or light yellow liquid with a density of about 1.03 g/cm³, a melting point of approximately -33°C, and a boiling point ranging from 230-240°C . It is soluble in water and many organic solvents, such as ethanol and ether .
Preparation Methods
The preparation of 2-(4-Methylphenoxy)ethanamine involves several steps:
Reaction of p-Cresol with Alkali:
p-Cresol reacts with an alkali, such as sodium hydroxide, to form p-cresol sodium salt.Reaction with 2-Chloroethanol: The p-cresol sodium salt then reacts with 2-chloroethanol to produce 2-(p-tolyloxy)ethanol.
Reaction with Ammonia: Finally, 2-(p-tolyloxy)ethanol reacts with ammonia to yield this compound.
Chemical Reactions Analysis
2-(4-Methylphenoxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where the ethylamine group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methylphenoxy)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)ethanamine involves its interaction with various molecular targets and pathways. It acts by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Methylphenoxy)ethanamine can be compared with other similar compounds, such as:
2-(4-Methylphenoxy)ethylamine: Similar in structure but with slight variations in the ethylamine group.
2-(4-Methylphenoxy)ethan-1-amine: Another closely related compound with minor structural differences.
These compounds share similar physical and chemical properties but may differ in their reactivity and specific applications .
Properties
IUPAC Name |
2-(4-methylphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJHHZOBJGDIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366548 | |
Record name | 2-(4-methylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-58-4 | |
Record name | 2-(4-methylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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